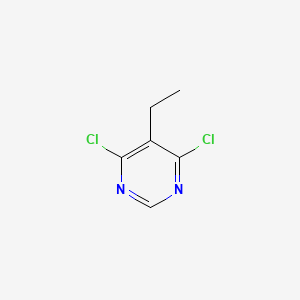
4,6-Dichloro-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an ethyl group at the 5th position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 4,6-dichloro-5-ethylpyrimidine, often exhibit a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
It is known that 2-amino-4,6-dichloropyrimidine derivatives, which are structurally similar to this compound, have been found to suppress immune-induced nitric oxide (no) generation . This suggests that this compound may interact with its targets to inhibit the production of certain inflammatory mediators.
Biochemical Pathways
For example, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given its potential anti-inflammatory activity, it may result in the reduction of inflammation at the molecular and cellular levels by inhibiting the production of certain inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyl-4,6-dihydroxypyrimidine. One common method includes refluxing 5-ethyl-4,6-dihydroxypyrimidine with phosphorus oxychloride for about an hour . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the product meets international quality standards .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and thiols are commonly used. The reactions typically occur in polar solvents such as ethanol or dimethylformamide at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
4,6-Dichloro-5-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those with anticancer and antiviral properties.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-2-aminopyrimidine
Comparison: 4,6-Dichloro-5-ethylpyrimidine is unique due to the presence of the ethyl group at the 5th position, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .
Properties
IUPAC Name |
4,6-dichloro-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNUWPUTQXUXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorophenyl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)
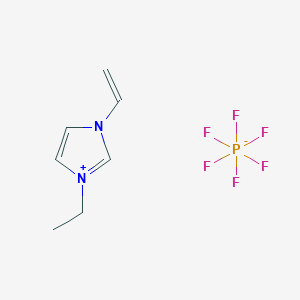
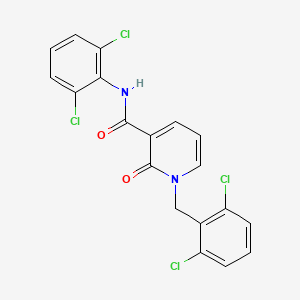
![4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2613151.png)
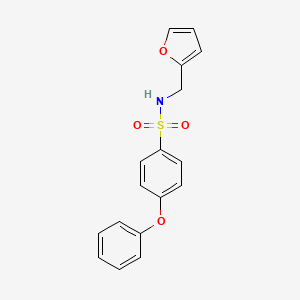
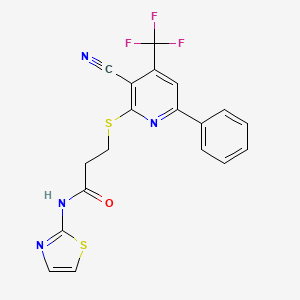
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2613156.png)
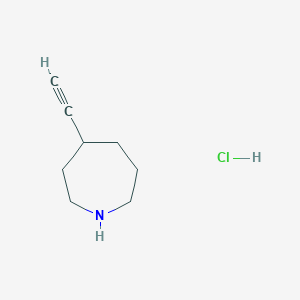
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)
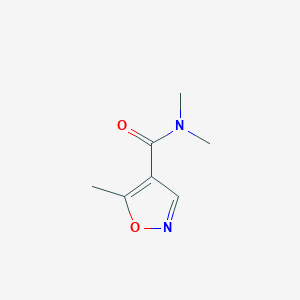

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
